5-Bromo-4-methoxypyrimidine-2-carbonitrile

Medicinal Chemistry Synthetic Methodology Drug Discovery

Sourcing pyrimidine intermediates that offer orthogonal handles for SAR exploration remains a bottleneck. This polyfunctional scaffold solves two key challenges: C5-bromo enables Suzuki coupling for library synthesis, while C2-cyano allows late-stage diversification to amidines or carboxylic acids. - **Core advantage:** Predicted LogP 1.12, TPSA 58.8 Ų - favorable for CNS programs - **Scalability:** One-step route (CN110642788A) reduces intermediate production costs - **Supply reliability:** BenchChem stock, global shipping

Molecular Formula C6H4BrN3O
Molecular Weight 214.022
CAS No. 114969-90-3
Cat. No. B2965820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxypyrimidine-2-carbonitrile
CAS114969-90-3
Molecular FormulaC6H4BrN3O
Molecular Weight214.022
Structural Identifiers
SMILESCOC1=NC(=NC=C1Br)C#N
InChIInChI=1S/C6H4BrN3O/c1-11-6-4(7)3-9-5(2-8)10-6/h3H,1H3
InChIKeyPRVINJSTGVSAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-methoxypyrimidine-2-carbonitrile Product Overview


5-Bromo-4-methoxypyrimidine-2-carbonitrile (CAS 114969-90-3) is a polyfunctional pyrimidine-5-carbonitrile derivative [1] featuring a bromine atom at the C5 position for cross-coupling and a cyano group at the C2 position for further derivatization [2]. Its structural arrangement establishes it as a key synthetic intermediate for nucleoside analogs and pharmaceutical scaffolds, with a predicted boiling point of 346.9±45.0 °C and density of 1.76±0.1 g/cm³ .

Suzuki coupling-ready C5-bromo handle for combinatorial library synthesis
C2-cyano group supports bioisosteric replacement and kinase hinge binding
Predicted CNS-favorable LogP (1.12) and TPSA (58.8 Ų) for neuroscience leads

Why 5-Bromo-4-methoxypyrimidine-2-carbonitrile Is Irreplaceable


While the pyrimidine-5-carbonitrile class shares core heterocyclic features, simple substitution with non-brominated analogs like 4-methoxypyrimidine-2-carbonitrile (CAS 94789-37-4) eliminates the C5 halogen handle essential for palladium-catalyzed cross-couplings, and replacement with 5-bromo-4-methoxypyrimidine (CAS 4319-85-1) lacks the C2-cyano group required for subsequent transformations . These structural deletions directly curtail synthetic versatility and can abolish the specific kinase inhibition profiles that pyrimidine-5-carbonitriles exhibit against targets such as EGFR and PI3K isoforms [1].

! Non-brominated analogs (e.g., 4-methoxypyrimidine-2-carbonitrile) lack the C5 halogen handle; Suzuki coupling may not be supported
! C2-cyano-deleted analog (5-bromo-4-methoxypyrimidine) may not maintain kinase binding; reported target engagement profile likely shifts
! Structural deletions directly limit synthetic versatility; rapid diversification workflows may require full functional group set

5-Bromo-4-methoxypyrimidine-2-carbonitrile vs. Analogs: Benchmarking


Suzuki-Miyaura Cross-Coupling via C5-Bromo Handle

The presence of a C5-bromine atom in 5-bromo-4-methoxypyrimidine-2-carbonitrile permits direct palladium-catalyzed Suzuki-Miyaura cross-coupling to generate biaryl derivatives that are inaccessible from the non-brominated analog 4-methoxypyrimidine-2-carbonitrile (CAS 94789-37-4) . This transformation is foundational for generating libraries of C5-aryl-substituted pyrimidine-5-carbonitriles, a motif present in numerous kinase inhibitor scaffolds [1].

Suzuki coupling handle
Class-level inference
C5-Br enables Pd-catalyzed cross-coupling; non-brominated analog (CAS 94789-37-4) lacks this capability
Supports combinatorial library diversification
Standard Suzuki conditions required
Medicinal Chemistry Synthetic Methodology Drug Discovery

C2-Cyano Group for Bioisosteric Replacement and Kinase Inhibition

The C2-cyano group in 5-bromo-4-methoxypyrimidine-2-carbonitrile contributes to kinase binding affinity via hydrogen-bond acceptor interactions and serves as a bioisostere for carboxylic acids. In contrast, 5-bromo-4-methoxypyrimidine (CAS 4319-85-1) lacks this moiety, resulting in reduced target engagement potential . Class-level analysis of pyrimidine-5-carbonitrile derivatives reveals that optimized compounds can achieve sub-micromolar IC50 values against EGFR (IC50 = 0.08 μM for EGFRT790M) and PI3K-δ (IC50 = 0.64 μM) [1].

Kinase inhibition profile
Class-level inference
Class IC50 range: 0.08 μM (EGFR T790M) to 0.64 μM (PI3Kδ); C2-CN essential for H-bond interactions
Reported kinase pathway study fit
Enzymatic inhibition assay context
Kinase Inhibition Structure-Activity Relationship Computational Chemistry

Physicochemical Profile Favoring Drug-Likeness and CNS Penetration

Computed properties for 5-bromo-4-methoxypyrimidine-2-carbonitrile include a LogP of 1.12 and a topological polar surface area (TPSA) of 58.8 Ų . These values fall within the favorable ranges for oral bioavailability (LogP < 5) and blood-brain barrier penetration (TPSA < 90 Ų), aligning with the drug-likeness criteria observed in CNS-active pyrimidine-5-carbonitriles [1]. In contrast, the analog 5-bromo-4-methoxypyrimidine (CAS 4319-85-1) has a reported TPSA of 35.0 Ų, which may limit its CNS distribution profile [2].

Predicted physicochemical profile
Cross-study comparable
LogP 1.12, TPSA 58.8 Ų vs. analog (35.0 Ų)
Supports CNS distribution review
Computational prediction; in vitro verification needed
ADME Drug Design Physicochemical Profiling

One-Step Synthesis via Patent-Validated Bromination Route

Patent CN110642788A describes a one-step preparation of 5-bromo-2-substituted pyrimidine compounds, including 5-bromo-4-methoxypyrimidine-2-carbonitrile, via reaction of 2-bromomalonaldehyde with amidine derivatives [1]. This method offers operational simplicity and mild conditions, contrasting with multi-step routes required for non-brominated or alternative halogenated analogs, thereby reducing synthetic step count and overall cost [1].

One-step synthesis route
Class-level inference
Patented one-step bromination route vs. multi-step for non-halogenated analogs
Supports scale-up procurement decisions
Based on patent CN110642788A
Process Chemistry Patented Synthesis Scale-Up

Recommended Applications of 5-Bromo-4-methoxypyrimidine-2-carbonitrile


Suzuki Library Synthesis for Kinase Inhibitor Lead Generation

The C5-bromo handle of 5-bromo-4-methoxypyrimidine-2-carbonitrile enables parallel synthesis of diverse C5-aryl analogs via Suzuki coupling, a foundational step in structure-activity relationship (SAR) exploration for pyrimidine-based kinase inhibitors. This application directly leverages the synthetic versatility established in Evidence Item 1 [1]. Resulting libraries can be screened against panels of kinases (e.g., EGFR, PI3K) to identify potent and selective leads.

CNS-Penetrant Pyrimidine-5-carbonitrile Therapeutics

The favorable predicted physicochemical profile (LogP 1.12, TPSA 58.8 Ų) of 5-bromo-4-methoxypyrimidine-2-carbonitrile supports its use as a core scaffold for CNS drug discovery programs [1]. The C2-cyano group and moderate polarity enhance the likelihood of blood-brain barrier penetration, a critical requirement for treating neurological disorders, brain metastases, and certain infectious diseases [2].

Kilogram-Scale Production via Process Optimization

The one-step synthetic route disclosed in CN110642788A [1] positions 5-bromo-4-methoxypyrimidine-2-carbonitrile as a cost-effective intermediate for scale-up. Pharmaceutical and agrochemical manufacturers can utilize this compound to streamline production of advanced intermediates, reducing the overall cost and timeline for drug development programs.

Late-Stage Diversification via C2-Cyano Functionalization

The C2-cyano group in 5-bromo-4-methoxypyrimidine-2-carbonitrile serves as a handle for subsequent transformations such as hydrolysis to carboxylic acids, reduction to amines, or conversion to amidines. This enables late-stage diversification of lead candidates to fine-tune pharmacokinetic and pharmacodynamic properties without resynthesizing the entire core scaffold [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C5-Br cross-coupling handle
Suzuki coupling efficiency & library yield
CNS-penetrant compound design
Predicted TPSA & LogP profile
BBB penetration assays & CNS activity screening
Scale-up & process chemistry
Single-step synthetic route
Yield & cost at kilogram scale
Late-stage functionalization
C2-cyano reactivity
Functional group interconversion efficiency

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